molecular formula C12H13F3O2 B1368495 4-[4-(2,2,2-Trifluoroethoxy)phenyl]butan-2-one

4-[4-(2,2,2-Trifluoroethoxy)phenyl]butan-2-one

Cat. No.: B1368495
M. Wt: 246.22 g/mol
InChI Key: HQUIRDNDTBAFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2,2,2-Trifluoroethoxy)phenyl]butan-2-one is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a butanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,2,2-Trifluoroethoxy)phenyl]butan-2-one typically involves the reaction of 4-(2,2,2-trifluoroethoxy)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of isopropylmagnesium chloride in tetrahydrofuran at low temperatures, followed by the addition of hydrochloric acid to terminate the reaction . The crude product is then purified through recrystallization from isopropanol and water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,2,2-Trifluoroethoxy)phenyl]butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

4-[4-(2,2,2-Trifluoroethoxy)phenyl]butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(2,2,2-Trifluoroethoxy)phenyl]butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity, leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2,2-Trifluoroethoxy)phenylboronic acid
  • Lansoprazole sulfide
  • 2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds

Uniqueness

4-[4-(2,2,2-Trifluoroethoxy)phenyl]butan-2-one is unique due to its specific structural features, such as the trifluoroethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

4-[4-(2,2,2-trifluoroethoxy)phenyl]butan-2-one

InChI

InChI=1S/C12H13F3O2/c1-9(16)2-3-10-4-6-11(7-5-10)17-8-12(13,14)15/h4-7H,2-3,8H2,1H3

InChI Key

HQUIRDNDTBAFIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OCC(F)(F)F

Origin of Product

United States

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